molecular formula C9H11BrClNO2S B1587492 4-bromo-N-(3-chloropropyl)benzenesulfonamide CAS No. 98768-71-9

4-bromo-N-(3-chloropropyl)benzenesulfonamide

Cat. No.: B1587492
CAS No.: 98768-71-9
M. Wt: 312.61 g/mol
InChI Key: RSRQIXOUDJOCFX-UHFFFAOYSA-N
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Description

4-bromo-N-(3-chloropropyl)benzenesulfonamide is an organic compound with the molecular formula C9H11BrClNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom at the para position of the benzene ring and a chloropropyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-chloropropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-chloropropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-chloropropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

    Coupling reactions: The bromine atom on the benzene ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonamides with various functional groups replacing the chloropropyl group.

    Oxidation and reduction: Products include sulfonic acids, sulfinamides, and other oxidized or reduced derivatives.

    Coupling reactions: Products include biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-bromo-N-(3-chloropropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives and biaryl compounds.

    Biology: The compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chloropropyl)benzenesulfonamide is not well-documented. sulfonamides generally exert their effects by inhibiting enzymes involved in the synthesis of folic acid, a vital nutrient for many microorganisms. The compound may interact with molecular targets such as dihydropteroate synthase, leading to the disruption of folic acid synthesis and subsequent inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-chloroethyl)benzenesulfonamide
  • 4-bromo-N-(4-chlorobutyl)benzenesulfonamide
  • 4-bromo-N-(3-chloropropyl)benzenesulfonamide

Uniqueness

This compound is unique due to the specific positioning of the bromine and chloropropyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution and coupling reactions, as well as varying degrees of enzyme inhibition.

Properties

IUPAC Name

4-bromo-N-(3-chloropropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQIXOUDJOCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398630
Record name 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98768-71-9
Record name 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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